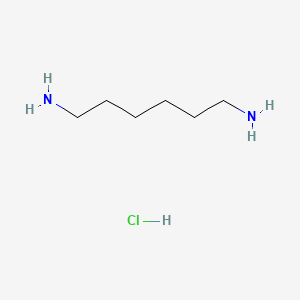
Hexamethylenediamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamethylenediamine hydrochloride is an organic compound with the formula C₆H₁₆N₂·HCl. It is a derivative of hexamethylenediamine, which consists of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is typically found as a colorless crystalline solid and is known for its strong amine odor .
準備方法
Synthetic Routes and Reaction Conditions: Hexamethylenediamine hydrochloride is synthesized through the hydrogenation of adiponitrile. The reaction is conducted in the presence of ammonia and typical catalysts such as cobalt and iron . The hydrogenation process can also be carried out using Raney nickel as a catalyst, where adiponitrile is diluted with hexamethylenediamine itself as the solvent .
Industrial Production Methods: The industrial production of this compound involves the same hydrogenation process. The reaction is performed under controlled conditions to ensure high yield and purity. The process is optimized to minimize the formation of side products such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) .
化学反応の分析
Types of Reactions: Hexamethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hexamethylene diamide or hexamethylene dinitrile.
Reduction: Formation of hexamethylenediamine.
Substitution: Formation of N-substituted hexamethylenediamine derivatives.
科学的研究の応用
Hexamethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers, particularly nylon 66.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
作用機序
The mechanism of action of hexamethylenediamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function .
類似化合物との比較
Hexamethylenediamine hydrochloride can be compared with other similar compounds such as:
Pentylamine: A shorter chain aliphatic amine with similar reactivity.
Cadaverine: A diamine with a similar structure but different chain length.
Methylhexanamine: An aliphatic amine with a methyl group substitution.
Tuaminoheptane: A longer chain aliphatic amine with similar properties.
Uniqueness: this compound is unique due to its specific chain length and functional groups, making it particularly suitable for the production of nylon 66 and other polymers. Its reactivity and ability to form stable derivatives also contribute to its widespread use in various applications .
特性
CAS番号 |
22527-59-9 |
|---|---|
分子式 |
C6H17ClN2 |
分子量 |
152.66 g/mol |
IUPAC名 |
hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
InChIキー |
LDFVINFJZGUOAZ-UHFFFAOYSA-N |
正規SMILES |
C(CCCN)CCN.Cl |
関連するCAS |
6055-52-3 124-09-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


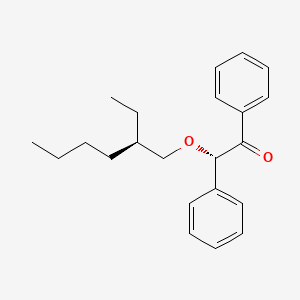


![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
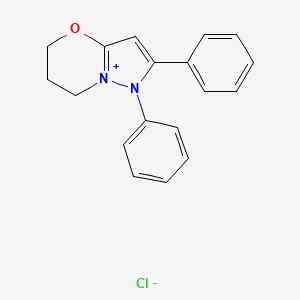

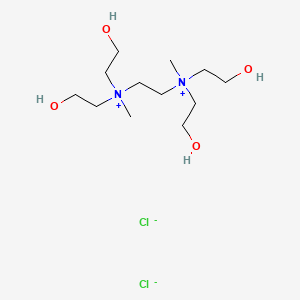

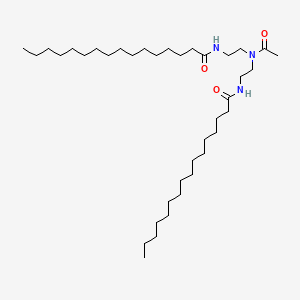
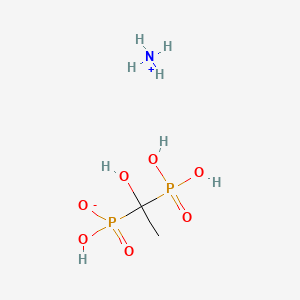
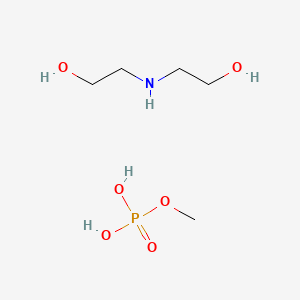
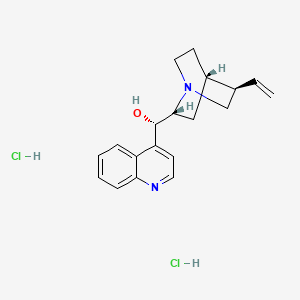
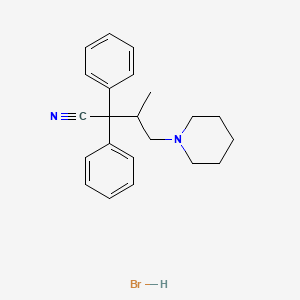
![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
